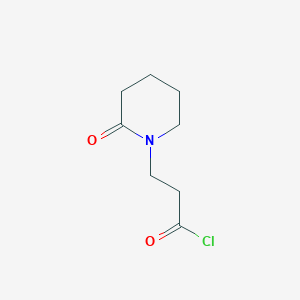

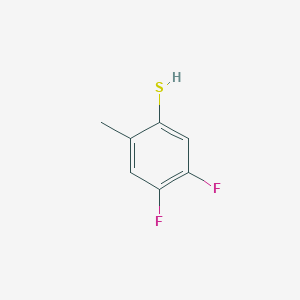

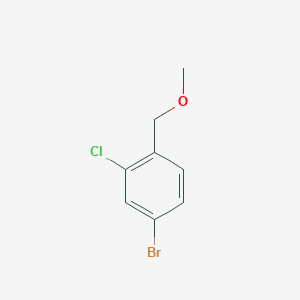

5-Fluoro-3-n-propoxybenzyl alcohol

Overview

Description

5-Fluoro-3-n-propoxybenzyl alcohol is an organic compound with the molecular formula C10H13FO2 . It is used in scientific research due to its unique properties, making it suitable for a wide range of applications, including drug synthesis and organic chemistry studies.

Physical And Chemical Properties Analysis

This compound is stored at a temperature between 28°C . Alcohols are generally liquid at room temperature, flammable, and produce a blue flame . They have higher boiling points compared to other hydrocarbons . Alcohols are acidic in nature and can react with metals such as sodium, potassium, etc .Scientific Research Applications

1. Organocatalytic Aerobic Alcohol Oxidation

- Application: This study highlights the use of 5-Fluoro-2-azaadamantane N-oxyl (5-F-AZADO) in a simple, organocatalytic system for the aerobic oxidation of alcohols, including 5-Fluoro-3-n-propoxybenzyl alcohol. The process is efficient under mild conditions, showcasing potential in organic synthesis (Shibuya et al., 2011).

2. Development of a Fluorogenic Probe for Enzyme Study

- Application: The development of a new fluorogenic substrate for 3alpha-hydroxysteroid dehydrogenases (3alpha-HSD) using compounds including this compound. This substrate, exhibiting high fluorescence, is significant for studying enzyme kinetics and functions (Yee et al., 2004).

3. Synthesis and Antiproliferative Activities

- Application: Research on the synthesis of benzannelated six- and seven-membered derivatives from 2-hydroxybenzyl alcohols, including this compound, and their antiproliferative activities against cancer cells, particularly in breast cancer (Saniger et al., 2003).

4. New Alcohol Protecting Group

- Application: Introduction of a new benzyl ether-type protecting group for alcohols, 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, relevant in the synthesis of complex molecules, showcasing its compatibility in organic synthesis processes (Crich et al., 2009).

5. Novel Synthesis of 4-Fluoropyridines

- Application: A study demonstrating the novel synthesis pathway for 4-fluoropyridines, utilizing 2-fluoroallylic alcohols, which could include derivatives of this compound. This pathway is crucial for the synthesis of complex organic compounds (Wittmann et al., 2006).

6. Mechanistic Study of Hydrogen Atom Transfer

- Application: Investigation into the oxidation mechanism of benzyl alcohol derivatives by a non-heme iron(IV)-oxo complex, which could include this compound. This research contributes to the understanding of fundamental reactions in organic chemistry (Morimoto et al., 2012).

Future Directions

The future directions of synthetic chemistry, including the study and application of compounds like 5-Fluoro-3-n-propoxybenzyl alcohol, involve addressing challenges such as higher selectivity, higher efficiency, environmental benignity, and sustainable energy . The compound’s unique properties make it a versatile material in scientific research, suggesting its potential for a wide range of future applications.

properties

IUPAC Name |

(3-fluoro-5-propoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO2/c1-2-3-13-10-5-8(7-12)4-9(11)6-10/h4-6,12H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBBPKXECSKKCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=CC(=C1)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate](/img/structure/B1406638.png)

![8-Oxa-2-azaspiro[4.5]decane oxalate(2:1)](/img/structure/B1406639.png)